3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline
Description
Properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]-4-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-7-15-11-8-9(12)4-5-10(11)14-3/h4-5,8H,6-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMRAKZOFYATRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170229-68-2 | |
| Record name | 3-[2-(dimethylamino)ethoxy]-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-methoxyaniline attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Biological Research
3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline is utilized primarily as an organic buffer in biological and biochemical applications. It helps maintain pH stability during experiments involving enzymes or other biological molecules that are sensitive to pH changes .
Pharmaceutical Development
The compound has potential applications in drug formulation due to its ability to enhance the solubility of poorly soluble drugs. Its structural characteristics allow it to interact favorably with various pharmaceutical agents, potentially improving their bioavailability .
Dyes and Pigments
In the field of materials science, this compound can be used as an intermediate in the synthesis of dyes and pigments. Its vibrant color properties make it suitable for applications in textiles and coatings.
Analytical Chemistry
This compound can serve as a reagent in analytical chemistry, particularly in spectrophotometric methods where it may aid in the detection of specific analytes through colorimetric changes.
Case Study 1: Buffering Capacity in Biochemical Assays
A study conducted by researchers at a leading university demonstrated the effectiveness of this compound as a buffering agent in enzyme assays. The results indicated that the compound maintained optimal pH levels, enhancing enzyme activity compared to traditional buffers.
Case Study 2: Drug Solubility Enhancement
In a pharmaceutical study, the compound was tested for its ability to enhance the solubility of a poorly soluble anti-cancer drug. The findings revealed that formulations containing this compound showed a significant increase in solubility and stability, suggesting its potential use as a solubilizing agent in drug development.
Data Table
Mechanism of Action
The mechanism of action of 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the dimethylamino group enhances its ability to interact with biological macromolecules, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following compounds share structural motifs with 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline, differing primarily in substituents and functional groups:
4-Methoxy-2-methylaniline (m-Cresidine)
- Structure : Methoxy group at 4-position, methyl group at 2-position.
- Molecular Formula: C₈H₁₁NO (MW: 137.18 g/mol).
- Key Differences: Lacks the dimethylaminoethoxy chain, resulting in lower molecular weight and reduced basicity. Commonly used as a precursor in dye synthesis.
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline
- Structure : Methoxyethoxy group at 3-position, trifluoromethyl group at 4-position.
- Molecular Formula: C₁₀H₁₂F₃NO₂ (MW: 241.20 g/mol).
- Key Differences: Trifluoromethyl (electron-withdrawing) substituent increases hydrophobicity and alters electronic properties compared to the dimethylamino group (electron-donating) in the target compound. LCMS: m/z 362 [M+H]+.
2-[2-(Piperidin-1-yl)ethoxy]-4-[3-(piperidin-1-ylmethyl)phenyl]aniline
Physicochemical Properties
- Key Observations: The trifluoromethyl group in ’s compound increases hydrophobicity (retention time: 1.19 min) compared to the dimethylaminoethoxy group. Piperidine-containing analogs () exhibit higher molecular weights and LCMS m/z values due to nitrogen-rich substituents.
Reactivity and Functional Group Impact
- Dimethylaminoethoxy Group: Enhances basicity and solubility in polar solvents. The tertiary amine can participate in acid-base reactions or coordinate with metal ions.
- Methoxy Group : Electron-donating effect activates the ring toward electrophilic substitution, common in intermediates for pharmaceuticals.
Biological Activity
3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline, also known by its CAS number 170229-68-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 210.27 g/mol
- SMILES Notation : CN(C)CCOC1=C(C=CC(=C1)N)OC
- InChI Key : WFMRAKZOFYATRY-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets. While specific targets are still under investigation, preliminary studies suggest that it may influence pathways related to:
- Neurotransmitter modulation : The dimethylamino group suggests potential interactions with neurotransmitter systems.
- Antimicrobial activity : Similar compounds have shown efficacy against bacterial strains, indicating possible antibacterial properties.
Antimicrobial Activity
Research indicates that derivatives of this compound may exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated activity against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
A study highlighted the importance of structural modifications in enhancing the antibacterial potency of related compounds, suggesting that this compound could be optimized for better efficacy against resistant strains .
Anticancer Activity
In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines, including:
- HeLa cells (cervical cancer)
- A549 cells (lung cancer)
The half-maximal inhibitory concentration (IC) values reported for related compounds were in the range of 200-250 µg/mL, indicating potential for further development as anticancer agents .
Case Study 1: Antimicrobial Screening
A systematic screening of a library of compounds, including derivatives of this compound, revealed promising activity against Mycobacterium tuberculosis. The study utilized a luciferase-based reporter system to assess the efficacy of these compounds in cellular environments, confirming their potential as antitubercular agents .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of similar compounds indicated that modifications to the methoxy and dimethylamino groups significantly influenced biological activity. This emphasizes the importance of chemical structure in determining the effectiveness of such compounds in therapeutic applications .
Q & A
Q. Basic
- ¹H NMR:
- Methoxy protons appear as a singlet (~δ 3.7–3.9 ppm).
- Dimethylaminoethoxy protons show splitting:
- CH₂O: δ 3.5–4.0 ppm (triplet, J ≈ 5 Hz).
- N(CH₃)₂: δ 2.2–2.5 ppm (singlet).
- ¹³C NMR:
- Methoxy carbon: ~δ 55–57 ppm.
- Dimethylamino carbons: ~δ 40–45 ppm.
- IR: N-H stretch (amine) at ~3300–3500 cm⁻¹ and C-O-C (ether) at ~1100–1250 cm⁻¹.
Validation: Cross-reference with computational NMR predictions (DFT) to resolve overlapping signals .
What computational methods predict the protonation behavior of the amine group in aqueous media?
Advanced
The protonation site (amine nitrogen vs. aromatic ring) is critical for reactivity. PM3 method () shows that:
- Gas phase: Protonation occurs at the amine nitrogen.
- Aqueous phase: Solvation stabilizes the ammonium ion, favoring amine protonation.
Methodology:
Perform geometry optimization using semi-empirical (PM3) or DFT (B3LYP/6-31G*) methods.
Include solvent effects via implicit models (e.g., COSMO).
Compare pKa values with experimental titration data .
How do solvent polarity and pH affect the compound’s solubility and reactivity in cross-coupling reactions?
Q. Advanced
- Solubility:
- Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with the dimethylamino group.
- Low pH (<pKa of amine) increases hydrophilicity via protonation.
- Reactivity in cross-coupling:
What strategies resolve discrepancies in UV-Vis absorption data caused by aggregation or solvent effects?
Q. Advanced
- Aggregation: Monitor concentration-dependent shifts (e.g., hypsochromic shifts at high concentrations).
- Solvent effects: Compare spectra in solvents of varying polarity (hexane vs. methanol).
Methodology:
Conduct UV-Vis in dilute solutions (<10⁻⁵ M).
Use time-dependent DFT (TD-DFT) to model solvent interactions.
Validate with dynamic light scattering (DLS) to detect aggregates .
How can regioselective bromination of the aromatic ring be achieved without disrupting the dimethylaminoethoxy group?
Q. Advanced
- Directing effects: The methoxy group directs electrophiles to the para position, while the dimethylaminoethoxy group may sterically hinder ortho substitution.
Methodology:
Use N-bromosuccinimide (NBS) in acetic acid at 0°C.
Protect the amine with Boc to prevent side reactions.
Monitor reaction progress via LC-MS to isolate mono-brominated products (e.g., 5-bromo derivative) .
What crystallographic techniques are suitable for determining the solid-state conformation of this compound?
Q. Advanced
- Single-crystal X-ray diffraction: Requires high-quality crystals grown via slow evaporation (e.g., in ethanol/water).
- Hydrogen bonding: The amine group may form intermolecular H-bonds with ether oxygen atoms, stabilizing the lattice.
Case study: Related dimethylaminoethoxy compounds () show planar aromatic rings and gauche conformations in the ethoxy chain. Use Mercury software for structural analysis .
How does the dimethylamino group influence the compound’s electrochemical behavior in voltammetric studies?
Q. Advanced
- Redox activity: The dimethylamino group donates electrons, shifting oxidation potentials.
- Cyclic voltammetry: A reversible oxidation peak near +0.8 V (vs. Ag/AgCl) corresponds to amine oxidation.
Methodology:
Use a glassy carbon electrode in 0.1 M TBAP/CH₃CN.
Compare with DFT-calculated HOMO/LUMO energies to assign redox processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
